molecular formula C16H12O5 B12098895 Damnacanthol CAS No. 477-83-8

Damnacanthol

Cat. No.: B12098895
CAS No.: 477-83-8
M. Wt: 284.26 g/mol
InChI Key: ASFZQCLAQPBWDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Damnacanthol can be synthesized through various chemical routes. One common method involves the bromomethylation of 1,3-dimethoxyanthraquinone, followed by hydrolysis and oxidation to yield this compound . The reaction conditions typically include the use of bromine and methanol as reagents, with the reaction being carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the roots of Morinda citrifolia. The extraction process can be performed using solvents like chloroform or subcritical water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Damnacanthol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones. These products often exhibit different pharmacological properties, making them valuable for further research and development .

Comparison with Similar Compounds

Damnacanthol is often compared with other anthraquinones, such as damnacanthal, nordamnacanthal, and lucidin-ω-ethyl ether . While these compounds share similar structural features, this compound is unique due to its potent inhibitory activity against tyrosine kinases and its ability to induce apoptosis in cancer cells. Additionally, this compound exhibits stronger antioxidant properties compared to its analogues .

List of Similar Compounds

This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

477-83-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3

InChI Key

ASFZQCLAQPBWDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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